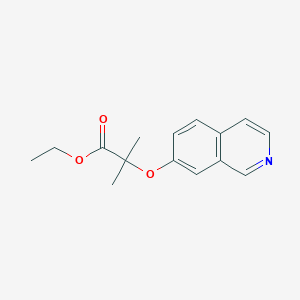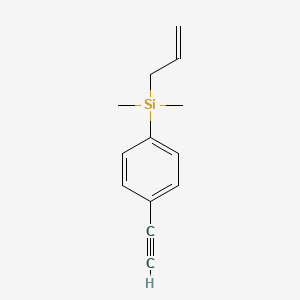
3-Benzyl-1-hydroxyurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1-hydroxyurea is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a benzyl group attached to a hydroxyurea moiety, which imparts distinct reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzyl-1-hydroxyurea can be synthesized through several methods. One common approach involves the reaction of benzyl isocyanate with hydroxylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions, to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of 1-benzyl-3-hydroxyurea may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form 1-benzyl-3-amino-urea.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metals.
Major Products Formed:
Oxidation: Benzyl isocyanate.
Reduction: 1-Benzyl-3-amino-urea.
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease.
Medicine: Studied for its antiproliferative properties, showing promise as a potential anticancer agent.
Mechanism of Action
The mechanism by which 1-benzyl-3-hydroxyurea exerts its effects involves the inhibition of specific enzymes, such as ribonucleotide reductase. This inhibition prevents the conversion of ribonucleotides to deoxyribonucleotides, thereby halting DNA synthesis and cell proliferation. This mechanism is particularly relevant in its potential use as an anticancer agent .
Comparison with Similar Compounds
Hydroxyurea: A well-known antineoplastic agent used in the treatment of sickle cell anemia and certain cancers.
1-Benzyl-3-benzoylurea: Another derivative with similar structural features but different biological activities.
Benzimidazole derivatives: Compounds with similar urease inhibitory activity
Uniqueness: 3-Benzyl-1-hydroxyurea stands out due to its unique combination of a benzyl group and a hydroxyurea moiety, which imparts distinct reactivity and biological activity. Its potential as an enzyme inhibitor and antiproliferative agent highlights its significance in scientific research and potential therapeutic applications .
Properties
CAS No. |
24966-37-8 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-benzyl-3-hydroxyurea |
InChI |
InChI=1S/C8H10N2O2/c11-8(10-12)9-6-7-4-2-1-3-5-7/h1-5,12H,6H2,(H2,9,10,11) |
InChI Key |
SYEKKDBKUURZEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4,5-Dihydro-5-oxopyrrolo[1,2-a]quinazoline-2-carbonitrile](/img/structure/B8513228.png)



